

An In-depth Technical Guide to the Original BG11 Medium

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Compound of Interest

Compound Name: *BG11*
Cat. No.: *B15580790*

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This technical guide provides a comprehensive overview of the **BG11** medium, a foundational culture medium for cyanobacteria, based on the original scientific literature. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of this widely used medium. This document summarizes the medium's composition, outlines the experimental protocols for its preparation, and visualizes the associated workflow for the isolation and cultivation of unicellular blue-green algae.

Core Composition of **BG11** Medium

The **BG11** medium was developed as a versatile, mineral-based medium for the cultivation of a wide range of unicellular blue-green algae, now known as cyanobacteria. The quantitative data for the preparation of 1 liter of **BG11** medium, as described in the foundational literature, is presented below.

Component	Compound	Concentration (g/L)
Macronutrients		
Sodium Nitrate	NaNO ₃	1.5
Dipotassium Phosphate	K ₂ HPO ₄ ·3H ₂ O	0.04
Magnesium Sulfate	MgSO ₄ ·7H ₂ O	0.075
Calcium Chloride	CaCl ₂ ·2H ₂ O	0.036
Sodium Carbonate	Na ₂ CO ₃	0.02
Chelating Agents		
Citric Acid	C ₆ H ₈ O ₇	0.006
Ferric Ammonium Citrate	(NH ₄) ₅ [Fe(C ₆ H ₄ O ₇) ₂]	0.006
Disodium Magnesium EDTA	C ₁₀ H ₁₂ N ₂ Na ₂ MgO ₈	0.001
Trace Elements (A5 Solution)		
Boric Acid	H ₃ BO ₃	2.86
Manganese Chloride	MnCl ₂ ·4H ₂ O	1.81
Zinc Sulfate	ZnSO ₄ ·7H ₂ O	0.222
Sodium Molybdate	Na ₂ MoO ₄ ·2H ₂ O	0.390
Copper Sulfate	CuSO ₄ ·5H ₂ O	0.079
Cobalt Nitrate	Co(NO ₃) ₂ ·6H ₂ O	0.0494

Experimental Protocols

The following protocols are detailed methodologies for the preparation of the **BG11** medium and the subsequent isolation and cultivation of cyanobacteria as described in the original publications.

Preparation of BG11 Medium

The preparation of **BG11** medium involves the creation of several stock solutions to prevent the precipitation of minerals and to ensure accurate measurement of trace elements.

1. Preparation of Stock Solutions:

- **A5 Trace Metal Solution:** To prepare 1 liter of the A5 trace metal solution, dissolve the following components in distilled water in the order listed:
 - H_3BO_3 : 2.86 g
 - $\text{MnCl}_2 \cdot 4\text{H}_2\text{O}$: 1.81 g
 - $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$: 0.222 g
 - $\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$: 0.390 g
 - $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$: 0.079 g
 - $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$: 0.0494 g
 - Bring the final volume to 1 liter with distilled water.
- **Macronutrient and Chelator Stock Solutions:** It is recommended to prepare concentrated stock solutions of the individual macronutrients and chelating agents to facilitate the final medium preparation.

2. Final Medium Preparation (for 1 Liter):

- To approximately 950 mL of distilled water, add the following components, ensuring each is fully dissolved before adding the next:
 - NaNO_3 : 1.5 g
 - $\text{K}_2\text{HPO}_4 \cdot 3\text{H}_2\text{O}$: 0.04 g
 - $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.075 g
 - $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$: 0.036 g

- Citric Acid: 0.006 g
- Ferric Ammonium Citrate: 0.006 g
- Disodium Magnesium EDTA: 0.001 g
- Na_2CO_3 : 0.02 g
- Add 1 mL of the A5 trace metal solution.
- Bring the final volume to 1 liter with distilled water.
- The final pH of the medium should be 7.1 after autoclaving.
- Sterilize the medium by autoclaving at 121°C for 15 minutes.

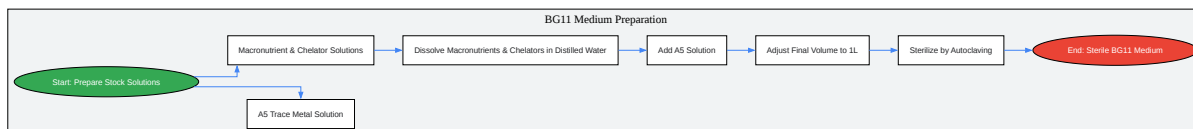
Isolation and Purification of Unicellular Cyanobacteria

The **BG11** medium was instrumental in the successful isolation and purification of numerous strains of unicellular cyanobacteria. The general workflow is outlined below.

- Enrichment: Inoculate a sample of natural material (e.g., water, soil) into a flask containing sterile **BG11** medium.
- Incubation: Incubate the enrichment culture under appropriate conditions of light and temperature (e.g., 25°C, continuous illumination).
- Plating: After visible growth is observed, streak a loopful of the enrichment culture onto a petri dish containing **BG11** medium solidified with 1% agar.
- Isolation: Following incubation, morphologically distinct colonies are picked and re-streaked onto fresh **BG11** agar plates to obtain pure cultures.
- Verification: Purity of the culture is confirmed by microscopic examination.

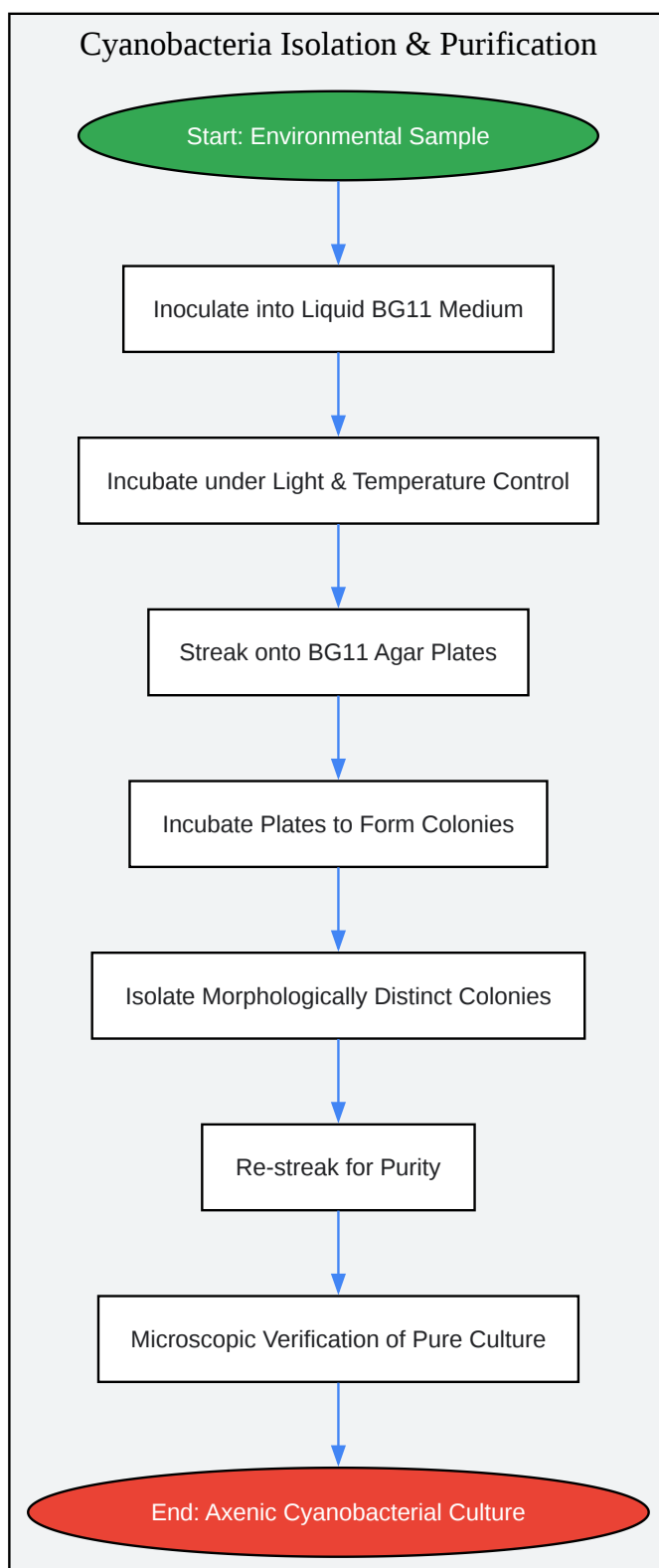
Visualizations

The following diagrams illustrate the key experimental workflows described in the foundational papers on **BG11** medium.



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Workflow for the preparation of **BG11** medium.



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Workflow for the isolation and purification of cyanobacteria.

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